molecular formula C7H13ClO2 B2681209 [4-(Chloromethyl)oxan-4-yl]methanol CAS No. 2490432-11-4

[4-(Chloromethyl)oxan-4-yl]methanol

Cat. No.: B2681209
CAS No.: 2490432-11-4
M. Wt: 164.63
InChI Key: WZGZQPGVNSEBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Chloromethyl)oxan-4-yl]methanol: is a chemical compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . It is also known by its IUPAC name, (4-(chloromethyl)tetrahydro-2H-pyran-4-yl)methanol . This compound is characterized by the presence of a chloromethyl group and a methanol group attached to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)oxan-4-yl]methanol typically involves the reaction of tetrahydropyran derivatives with chloromethylating agents. One common method is the chloromethylation of tetrahydropyran-4-ylmethanol using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in [4-(Chloromethyl)oxan-4-yl]methanol can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the methanol group to a methyl group.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4-(Chloromethyl)oxan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of chloromethyl and methanol groups on biological systems. It may also serve as a building block for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific pathways or diseases .

Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications in material science .

Comparison with Similar Compounds

Uniqueness: The presence of the chloromethyl group in [4-(Chloromethyl)oxan-4-yl]methanol imparts unique reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing chlorine atoms into molecules, which can significantly alter their chemical and biological properties .

Properties

IUPAC Name

[4-(chloromethyl)oxan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGZQPGVNSEBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.